molecular formula C12H15N3O2S B6460868 3-(methoxymethyl)-N-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine CAS No. 2549007-47-6

3-(methoxymethyl)-N-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine

Cat. No. B6460868
CAS RN: 2549007-47-6
M. Wt: 265.33 g/mol
InChI Key: DTVUMMWDLBTUCV-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-N-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine (MMTDA) is an organic compound with a wide range of applications, from synthetic organic chemistry to medicinal chemistry. It is a versatile building block for the synthesis of a range of organic molecules and is also used as a pharmaceutical intermediate in the synthesis of various drugs. MMTDA has attracted significant attention due to its ability to form strong hydrogen bonds and its ability to act as a ligand in coordination chemistry.

Scientific Research Applications

3-(methoxymethyl)-N-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research, including its use as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a pharmaceutical intermediate. It is also used as a catalyst in the synthesis of various organic molecules and as a reagent in the synthesis of various drugs. In addition, this compound has been used in the synthesis of various polymers, such as polyurethanes and polyimides.

Mechanism of Action

3-(methoxymethyl)-N-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine is an organic compound that can form strong hydrogen bonds. It is also able to act as a ligand in coordination chemistry. The compound has a nitrogen atom, which is highly electron-rich, and can act as a nucleophile in a variety of organic reactions. The nitrogen atom is also able to form a hydrogen bond with the oxygen atom of another molecule, which can influence the reactivity of the molecule.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including its ability to inhibit the enzyme monoamine oxidase (MAO). Inhibition of MAO has been shown to have antidepressant and anti-anxiety effects. This compound has also been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase has been shown to have anticholinergic effects, which can be beneficial for the treatment of Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The use of 3-(methoxymethyl)-N-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available. In addition, it is a versatile building block for the synthesis of a range of organic molecules. The compound is also relatively stable and can be stored for long periods of time. However, the compound is toxic and should be handled with caution in the laboratory.

Future Directions

The potential future directions for 3-(methoxymethyl)-N-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine are numerous. The compound could be further investigated for its potential use in the synthesis of various drugs and polymers. In addition, further research could be conducted to explore its potential as a ligand in coordination chemistry. Finally, further research could be conducted to investigate its potential as an inhibitor of various enzymes, such as MAO and acetylcholinesterase.

Synthesis Methods

3-(methoxymethyl)-N-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine can be synthesized using a variety of methods, including the Ullmann reaction, the Stille reaction, and the Vilsmeier-Haack reaction. In the Ullmann reaction, an aryl halide is reacted with an organometallic reagent, such as copper, to form aryl-metal complexes. These complexes are then reacted with a nucleophilic agent, such as an amine, to form the desired product. The Stille reaction involves the reaction of an organostannane reagent with an aryl halide to form aryl-stannane complexes. These complexes are then reacted with a nucleophile, such as an amine, to form the desired product. The Vilsmeier-Haack reaction involves the reaction of an aryl halide with an amine in the presence of a phosphorus halide, such as phosphorus oxychloride, to form an aryl-amine complex. This complex is then reacted with a nucleophile, such as an amine, to form the desired product.

properties

IUPAC Name

3-(methoxymethyl)-N-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-16-8-11-14-12(18-15-11)13-7-9-5-3-4-6-10(9)17-2/h3-6H,7-8H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVUMMWDLBTUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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